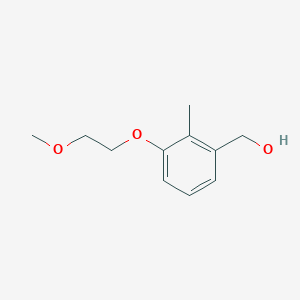
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with tert-butyl and diethylamino groups. These structural features make it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid typically involves the reaction of 3-tert-butyl-4-diethylaminophenylboronic acid with boronic acid derivatives. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in various functionalized derivatives of the original compound .
Aplicaciones Científicas De Investigación
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition studies, where the compound can bind to active sites of enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but lacks the diethylamino group.
Phenylboronic acid: A simpler compound with only a phenyl ring and boronic acid group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of tert-butyl and diethylamino groups.
Uniqueness
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid is unique due to the presence of both tert-butyl and diethylamino groups, which enhance its reactivity and stability in various chemical reactions. These substituents also provide additional sites for functionalization, making the compound versatile in synthetic applications .
Propiedades
Fórmula molecular |
C14H24BNO2 |
|---|---|
Peso molecular |
249.16 g/mol |
Nombre IUPAC |
[3-tert-butyl-4-(diethylamino)phenyl]boronic acid |
InChI |
InChI=1S/C14H24BNO2/c1-6-16(7-2)13-9-8-11(15(17)18)10-12(13)14(3,4)5/h8-10,17-18H,6-7H2,1-5H3 |
Clave InChI |
WVECCYZPRQCTEU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)N(CC)CC)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Pyridazinemethanol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B8337193.png)

![3-(1-Chloro-ethyl)-5-m-tolyl-[1,2,4]oxadiazole](/img/structure/B8337204.png)

![3,4-dihydro-2H-pyrano[3,2-b]pyridine-3-methanol](/img/structure/B8337214.png)








